3-Bromo-5-methylpyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromo-5-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN.ClH/c1-5-2-6(7)4-8-3-5;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCSNNKRDJKWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696027 | |
| Record name | 3-Bromo-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-48-4 | |
| Record name | Pyridine, 3-bromo-5-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-48-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methylpyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Strategic Synthetic Approaches to 3 Bromo 5 Methylpyridine Hydrochloride and Its Derivatives
Direct Bromination Methodologies for Pyridine (B92270) Scaffolds Precursors
Direct bromination involves the introduction of a bromine atom onto a pyridine ring that already contains a methyl group. This approach is an example of electrophilic aromatic substitution. However, the pyridine ring is inherently electron-deficient, which makes it less reactive towards electrophiles compared to benzene. This reaction is often challenging and typically requires harsh conditions, such as high temperatures, to proceed. researchgate.net
The primary challenge in the direct bromination of a monosubstituted pyridine like 3-methylpyridine (3-picoline) is achieving the correct regioselectivity. The pyridine nitrogen atom deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions. Conversely, the methyl group at the C3 position is an activating group that directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions. This electronic conflict complicates the prediction and control of the substitution pattern.
Despite these challenges, methods for the regioselective halogenation of pyridines have been developed. For instance, bromination of lutidines (dimethylpyridines) in fuming sulfuric acid has been shown to produce bromo derivatives in excellent yields. researchgate.net More advanced, modern methods can achieve 3-selective halogenation through the use of Zincke imine intermediates, offering a pathway to specific isomers. chemrxiv.orgnih.gov
To maximize the yield of the desired 3-bromo-5-methylpyridine (B130446) and minimize the formation of unwanted isomers or poly-brominated products, careful optimization of reaction conditions is essential. Key parameters include the choice of brominating agent, solvent, temperature, and reaction time. Patents related to the bromination of pyridine derivatives provide insight into optimized conditions for industrial applications. justia.comgoogle.com
Commonly used brominating agents include N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which are often preferred over elemental bromine for their ease of handling and milder reaction profiles. justia.comgoogle.com The molar ratio of the brominating agent to the pyridine substrate is a critical factor; using a slight deficiency of the brominating agent can help to prevent the formation of di-bromo side products. justia.com
Table 1: Optimized Conditions for Direct Bromination of Pyridine Derivatives
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| Brominating Agent | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Preferred for industrial applications; avoids harsh conditions. | justia.comgoogle.com |
| Molar Ratio (Agent:Pyridine) | 0.4:1 to 1.1:1 | Using less than one equivalent of the brominating agent minimizes side products. | justia.com |
| Solvent | Preferably none (neat) | Simplifies the process when using DBDMH. | justia.comgoogle.com |
| Temperature | 80 to 125 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | justia.comgoogle.com |
| Reaction Time | 2 to 10 hours | Sufficient time to allow for completion of the reaction. | justia.comgoogle.com |
Functional Group Interconversion Strategies Involving Bromopyridines
An alternative and often more reliable strategy for synthesizing 3-bromo-5-methylpyridine involves the conversion of other functional groups already present on the pyridine ring. This multi-step approach allows for greater control over the final substitution pattern, circumventing the regioselectivity issues associated with direct bromination. A particularly effective pathway involves the transformation of an amino group into a bromo group via a diazonium salt intermediate.
This strategy begins with an aminopyridine that is appropriately substituted. The amino group can be converted into a diazonium group (-N₂⁺), which is an excellent leaving group and can be readily displaced by a halide. This is a cornerstone transformation in aromatic chemistry.
The Sandmeyer reaction is a classic and widely used method for converting an aromatic amino group into a halogen. wikipedia.orgorganic-chemistry.org The reaction proceeds in two main steps: the diazotization of the primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt. jk-sci.combyjus.com
In the synthesis of 3-bromo-5-methylpyridine, the precursor 3-amino-5-methylpyridine is first treated with an acid to form a salt. It is then cooled to low temperatures (e.g., -10 to 0 °C) and reacted with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. patsnap.com This intermediate is then treated with a copper(I) bromide (CuBr) catalyst, which facilitates the release of nitrogen gas and the introduction of the bromine atom onto the pyridine ring. wikipedia.orgpatsnap.com The mechanism is understood to involve a single electron transfer from the copper(I) catalyst to the diazonium salt, initiating a radical-nucleophilic aromatic substitution pathway. wikipedia.orgjk-sci.com
Table 2: Reagents and Conditions for Sandmeyer-type Bromination
| Step | Reagents | Conditions | Purpose | Source |
|---|---|---|---|---|
| Salt Formation | 3-amino-5-methylpyridine, Acid (e.g., HBr) | Standard conditions | To make the amine soluble and prepare it for diazotization. | patsnap.com |
| Diazotization | Sodium nitrite (NaNO₂) aqueous solution | -10 to 0 °C, dropwise addition | To convert the amino group into a diazonium salt intermediate. | patsnap.com |
| Bromination | Liquid bromine, Copper(I) bromide (catalyst) | -10 to 0 °C | To displace the diazonium group with a bromine atom. | wikipedia.orgpatsnap.com |
| Workup | Adjust pH to alkaline, extraction | Standard conditions | To neutralize the reaction mixture and isolate the final product. | patsnap.com |
The necessary precursor, 3-amino-5-methylpyridine, is itself synthesized from a corresponding nitropyridine. The reduction of a nitro group to an amino group is a fundamental and highly efficient transformation in organic synthesis. A common route starts with a precursor like 3-nitro-5-chloropyridine, which is first converted to 3-nitro-5-methylpyridine. patsnap.com
The subsequent reduction of the nitro group in 3-nitro-5-methylpyridine can be accomplished using various methods. A prevalent and effective method is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like methanol. patsnap.com Other established methods for reducing nitropyridines include the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. semanticscholar.orgresearchgate.net Electrochemical reduction in an acidic solution also presents a viable route. google.com
Table 3: Methods for the Reduction of 3-Nitro-5-methylpyridine
| Method | Reagents and Catalyst | Solvent | Key Features | Source |
|---|---|---|---|---|
| Catalytic Hydrogenation | Hydrogen gas (H₂), Palladium on Carbon (Pd/C) | Methanol | High yield, clean reaction with simple workup (filtration and concentration). | patsnap.com |
| Metal/Acid Reduction | Iron (Fe) powder, Acetic Acid or Mineral Acid | Aqueous/Acidic | A classic and cost-effective method for nitro group reduction. | semanticscholar.orgresearchgate.net |
| Electrochemical Reduction | Electric current, Acidic solution | Acidic aqueous or alcoholic solution | Offers an alternative to chemical reducing agents. | google.com |
Conversion from Carboxylic Acid Derivatives to Halogenated Pyridines
A classic and effective method for the conversion of carboxylic acid derivatives into halogenated pyridines is through decarboxylative halogenation. This type of transformation, famously exemplified by the Hunsdiecker reaction, allows for the replacement of a carboxyl group with a halogen atom, resulting in a product with one less carbon atom than the starting material ottokemi.com.
The reaction typically involves the preparation of a silver salt from a pyridine carboxylic acid, such as 5-methylnicotinic acid. This silver salt is then treated with elemental bromine. The reaction proceeds through a radical mechanism, initiated by the formation of an acyl hypobromite intermediate. This intermediate undergoes homolytic cleavage and subsequent decarboxylation to form a pyridyl radical, which then combines with a bromine radical to yield the final brominated pyridine ottokemi.com. The resulting 3-bromo-5-methylpyridine can then be treated with hydrochloric acid to form the corresponding hydrochloride salt.
While effective, the traditional Hunsdiecker reaction requires the preparation of dry, pure silver salts, which can be challenging chemicalbook.com. Modern advancements have led to the development of catalytic methods that bypass the need for stoichiometric silver salts, offering a more general and efficient approach for the direct decarboxylative halogenation of various (hetero)aryl carboxylic acids, including pyridine derivatives.
Advanced Synthetic Protocols for Structurally Related Analogues
The versatility of the 3-bromo-5-methylpyridine scaffold has led to the development of specialized synthetic protocols for a variety of structurally related analogues that serve as key intermediates in the synthesis of pharmaceuticals and agrochemicals chemimpex.comnbinno.com.
Synthesis of 3-(Bromomethyl)-5-methylpyridine Hydrobromide
This synthetic approach is noted for its simplicity and efficiency, making it suitable for larger-scale production researchgate.net. The process avoids reagents like lithium aluminium hydride (LiAlH4), which can be problematic for industrial applications researchgate.net. The key steps involve the transformation of the carboxylic acid group of 5-methylnicotinic acid into a bromomethyl group, followed by conversion to the hydrobromide salt for improved stability and handling.
Synthetic Routes to 3-Bromo-5-methylpicolinonitrile
3-Bromo-5-methylpicolinonitrile, also known as 3-bromo-5-methylpyridine-2-carbonitrile, is a valuable precursor for creating more complex molecules in the pharmaceutical and agrochemical sectors nbinno.com. Its synthesis can be approached through several strategies, with direct bromination being a primary method.
Direct bromination involves the electrophilic aromatic substitution of 5-methylpicolinonitrile. However, this reaction can be challenging due to poor regioselectivity, as multiple sites on the pyridine ring are susceptible to attack . To overcome this, reaction conditions must be carefully controlled. The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can enhance the selectivity for the desired 3-bromo isomer . The electron-withdrawing nature of the cyano group at the 2-position deactivates the ring towards electrophilic attack but directs incoming electrophiles. Concurrently, the activating effect of the methyl group at the 5-position presents a competing influence, making precise control of the reaction parameters essential for successful synthesis .
Preparation of 2-Amino-3-bromo-5-methylpyridine
2-Amino-3-bromo-5-methylpyridine is a specific isomer with applications as a building block in organic synthesis. While this compound is commercially available, understanding its synthesis is crucial. A general and illustrative strategy for preparing aminobromomethylpyridines involves a multi-step process starting from a suitable aminomethylpyridine precursor.
For example, a common route for the synthesis of the related isomer, 2-amino-3-methyl-5-bromopyridine, begins with 2-amino-3-methylpyridine. The process involves the following key steps:
Protection of the Amino Group: The amino group is first protected, often by acetylation with acetic anhydride, to prevent unwanted side reactions during bromination google.com.
Bromination: The protected intermediate is then subjected to bromination. Liquid bromine is added dropwise at a controlled temperature to achieve selective bromination at the 5-position of the pyridine ring google.com.
Deprotection: Finally, the protecting group is removed under basic conditions to yield the desired 2-amino-3-methyl-5-bromopyridine google.com.
This sequence of protection, halogenation, and deprotection is a fundamental strategy in pyridine chemistry to achieve specific substitution patterns. A similar approach can be envisioned for the synthesis of 2-amino-3-bromo-5-methylpyridine starting from 2-amino-5-methylpyridine.
Compound Data
Below is a table summarizing key information for the compounds discussed in this article.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Bromo-5-methylpyridine hydrochloride | 1187932-48-4 | C₆H₇BrClN | 208.49 |
| 3-(Bromomethyl)-5-methylpyridine Hydrobromide | 1235342-53-6 | C₇H₉Br₂N | 266.96 |
| 3-Bromo-5-methylpicolinonitrile | 474824-78-7 | C₇H₅BrN₂ | 197.03 |
| 2-Amino-3-bromo-5-methylpyridine | 17282-00-7 | C₆H₇BrN₂ | 187.04 |
Iii. Mechanistic Investigations of Reactivity and Transformation Pathways of 3 Bromo 5 Methylpyridine Hydrochloride
Nucleophilic Substitution Reactions at the Bromine Center
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on a substrate. In the context of 3-Bromo-5-methylpyridine (B130446), the bromine atom serves as the leaving group, and its departure is facilitated by the attack of a nucleophile on the carbon atom to which it is attached. The pyridine (B92270) ring, being an electron-deficient aromatic system, influences the reactivity of the C-Br bond.
The kinetics of nucleophilic substitution reactions involving 3-Bromo-5-methylpyridine are influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Kinetic studies reveal that these reactions can proceed through different mechanisms, primarily SNAr (Substitution Nucleophilic Aromatic) or a concerted pathway. nih.govacs.org The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile, following second-order kinetics. libretexts.org In contrast, SN1 reactions are unimolecular, with the rate depending only on the substrate concentration. libretexts.org
The thermodynamics of these reactions are governed by the relative stability of the reactants, intermediates, and products. The formation of a more stable product drives the reaction forward. In the case of 3-Bromo-5-methylpyridine, the substitution of the bromine atom with a stronger nucleophile typically leads to a thermodynamically favorable reaction. The stability of the leaving group is also a crucial factor; weaker bases are generally better leaving groups, which increases the reaction rate.
Table 1: Factors Influencing Nucleophilic Substitution Reactions
| Factor | Influence on Kinetics | Influence on Thermodynamics |
| Nucleophile Strength | Stronger nucleophiles increase the reaction rate. | Stronger nucleophile-carbon bond formation leads to a more stable product. |
| Leaving Group Ability | Better leaving groups (weaker bases) increase the reaction rate. | A more stable leaving group results in a more favorable enthalpy change. |
| Solvent Polarity | Polar aprotic solvents can accelerate SN2 reactions. | Solvent can stabilize charged intermediates and transition states. |
| Temperature | Higher temperatures generally increase the reaction rate. | Affects the Gibbs free energy change of the reaction. |
For nucleophilic substitution at a chiral center, the stereochemical outcome is a key consideration. SN2 reactions are known to proceed with an inversion of configuration at the stereocenter. rsc.org However, since the carbon atom bearing the bromine in 3-Bromo-5-methylpyridine is part of an aromatic ring, it is achiral. Therefore, traditional stereochemical outcomes like inversion or retention of configuration are not applicable.
The regiochemistry of nucleophilic substitution on the pyridine ring is a critical aspect. The position of the incoming nucleophile is directed by the electronic properties of the pyridine ring and the substituents present. In 3-Bromo-5-methylpyridine, the electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the 2- and 4-positions. youtube.com However, the substitution in this case occurs at the 3-position where the bromine is located. The regioselectivity of nucleophilic additions to pyridyne intermediates can be influenced by substituents that distort the aryne. nih.gov Studies on halopyridines have shown that nucleophilic substitution reactions can occur in a regioselective manner without the formation of pyridyne intermediates. sci-hub.se
Cross-Coupling Reaction Mechanisms
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically employ a metal catalyst, most commonly palladium, to couple an organic halide with an organometallic reagent.
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.com It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. acs.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (3-Bromo-5-methylpyridine hydrochloride) to form a palladium(II) intermediate.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product, regenerating the palladium(0) catalyst. youtube.com
The choice of ligand coordinated to the palladium center is crucial for the success of the Suzuki-Miyaura coupling. Ligands can significantly influence the catalyst's activity, stability, and selectivity. rsc.orgbohrium.com Different types of phosphine ligands, such as monodentate and bidentate phosphines, as well as N-heterocyclic carbenes (NHCs), are commonly employed. acs.org
The electronic and steric properties of the ligand can affect each step of the catalytic cycle. For instance, electron-rich and bulky ligands can promote the oxidative addition step and facilitate the reductive elimination. nih.gov In the context of coupling reactions with 3-halopyridines, specific ligands like RuPhos and BrettPhos have been shown to be highly effective. nih.govresearchgate.net The selection of the appropriate ligand can be critical for achieving high yields and preventing side reactions. rsc.org
Table 2: Common Ligands in Suzuki-Miyaura Coupling and Their Effects
| Ligand Type | Example | General Effects on Catalysis |
| Monodentate Phosphines | Triphenylphosphine | Basic, widely used, but can be less effective for challenging substrates. |
| Bidentate Phosphines | BINAP, Xantphos | Can enhance catalyst stability and influence selectivity through chelation. acs.org |
| Bulky, Electron-Rich Phosphines | RuPhos, BrettPhos | Highly active for coupling of challenging substrates, including heteroaryl halides. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | IPr | Strong sigma-donors that form stable palladium complexes, often leading to high catalytic activity. |
The nature of the boron reagent also plays a significant role in the Suzuki-Miyaura coupling. Boronic acids and their esters, such as pinacol boronic esters, are the most commonly used organoboron compounds. rsc.org Boronic esters are often more stable than the corresponding boronic acids. nih.gov
The transmetalation step, where the organic group is transferred from boron to palladium, is a critical and often rate-limiting step in the catalytic cycle. The exact mechanism of transmetalation can vary depending on the specific boron reagent, base, and solvent used. nih.gov It is generally accepted that the base activates the organoboron compound, making it more nucleophilic and facilitating the transfer of the organic group to the palladium center. acs.org
Two primary pathways for transmetalation have been proposed:
The Oxo-Palladium Pathway: In this pathway, a palladium-hydroxo complex reacts directly with the neutral boronic acid or ester. rsc.orgnih.gov
The Boronate Pathway: Here, the base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the palladium-halide complex.
Recent studies suggest that for many boronic esters, transmetalation can occur directly without prior hydrolysis to the corresponding boronic acid. acs.org The efficiency of the transmetalation is influenced by the ability to create an empty coordination site on the palladium atom and the nucleophilic character of the ipso-carbon attached to boron. acs.orgnih.gov
Buchwald-Hartwig Amination Reactions and Derivatives
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a fundamental tool in organic synthesis, particularly for the preparation of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The mechanism generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org
For substrates like 3-bromo-5-methylpyridine, the choice of phosphine ligands is crucial for an efficient reaction. Bidentate phosphine ligands, such as BINAP and DPPF, have been shown to be effective for the amination of primary amines with aryl halides. wikipedia.org These ligands are thought to prevent the formation of inactive palladium dimer species and accelerate the reaction. wikipedia.org More recent developments have introduced sterically hindered ligands that further enhance the scope and efficiency of the reaction. organic-chemistry.org
The reaction conditions, including the choice of base and solvent, also play a significant role. Common bases include sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3), while solvents like toluene and dioxane are frequently employed. libretexts.orgresearchgate.net The reaction of 3-bromo-2-aminopyridines with various amines has been successfully achieved using RuPhos and BrettPhos precatalysts in combination with LiHMDS as the base. nih.gov
A study on the Buchwald-Hartwig coupling of deactivated aminothiophenes with substituted halopyridines utilized a catalyst system of Pd(OAc)2 with Xantphos as the ligand and Cs2CO3 as the base. researchgate.net This highlights the adaptability of the catalyst system to different substrate combinations.
| Parameter | Common Examples/Conditions | Significance | Reference |
|---|---|---|---|
| Palladium Source | Pd(OAc)2, [Pd2(dba)3] | The active Pd(0) catalyst is generated in situ from these precursors. | researchgate.netchemspider.com |
| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Influences catalyst stability, activity, and substrate scope. Bidentate and sterically hindered ligands are often preferred. | wikipedia.orgresearchgate.netnih.govchemspider.com |
| Base | NaOtBu, Cs2CO3, LiHMDS, K3PO4 | Facilitates the deprotonation of the amine, which is a key step in the catalytic cycle. | researchgate.netnih.govchemspider.commdpi.com |
| Solvent | Toluene, Dioxane | Provides a suitable medium for the reaction to proceed efficiently. | researchgate.netchemspider.com |
Other Metal-Mediated Coupling Processes (e.g., Ru(II)-mediated)
Beyond palladium, other transition metals, such as ruthenium, can mediate C-H functionalization reactions. Ruthenium(II) catalysts have been shown to be effective in the arylation of 2-phenylpyridine with aryl halides. mdpi.com These reactions often proceed through a chelation-assisted C-H activation mechanism, where a directing group on the substrate coordinates to the metal center, facilitating the cleavage of a nearby C-H bond. mdpi.comresearchgate.net
For instance, the arylation of 2-phenylpyridine can be achieved using [Ru(OAc)2(p-cymene)] in the presence of a base like K2CO3. mdpi.com The proposed mechanism involves the formation of a ruthenacycle intermediate. mdpi.com While specific examples involving this compound are less common in the provided search results, the general principles of Ru(II)-catalyzed C-H activation suggest its potential for functionalizing the pyridine ring. The directing group plays a crucial role in determining the regioselectivity of the C-H activation. researchgate.net
Rearrangement and Isomerization Pathways
Aryl halide isomerization, sometimes referred to as the "halogen dance," is a process where a halogen atom migrates from one position to another on an aromatic ring under basic conditions. nih.govrsc.org This rearrangement can be a powerful tool for accessing isomers that are otherwise difficult to synthesize directly. rsc.orgresearchgate.net
The mechanism of base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines is proposed to proceed through pyridyne intermediates. rsc.orgchemrxiv.org The base abstracts a proton from the pyridine ring, leading to the formation of a negatively charged intermediate, which can then eliminate the bromide ion to form a highly reactive pyridyne. Subsequent addition of a proton and bromide at different positions leads to the isomerized product. This tandem isomerization and selective interception can be a general strategy for achieving non-traditional selectivities in aryl halide functionalization. nih.gov
Pyridynes are highly reactive intermediates derived from pyridine by the formal removal of two adjacent substituents, resulting in a triple bond within the aromatic ring. wikipedia.org The formation of 3,4-pyridyne from 3-bromopyridine can be induced by strong bases like sodium amide. wikipedia.org These intermediates are highly electrophilic and readily react with nucleophiles. nih.gov
The regioselectivity of nucleophilic addition to unsymmetrical pyridynes can be influenced by substituents on the ring. nih.gov For example, an electron-withdrawing group can polarize the pyridyne triple bond, directing the incoming nucleophile to a specific carbon atom. nih.gov This principle has been utilized to control the outcome of reactions involving 3,4-pyridynes, making them useful building blocks for the synthesis of highly substituted pyridines. nih.gov The trapping of in situ generated pyridynes with various nucleophiles or cycloaddition partners provides access to a diverse range of functionalized pyridine derivatives. nih.gov
Oxidation and Reduction Chemistry of the Pyridine Nucleus
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions. Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orgnih.gov
The N-oxidation of 3-methylpyridine has been the subject of reaction intensification studies to identify safer and more efficient reaction conditions. acs.org These studies utilize techniques like response surface methodology to optimize parameters such as temperature, catalyst loading, and dosing rate. acs.org Operating at higher temperatures can increase the yield of the N-oxide and improve selectivity by suppressing side reactions like the decomposition of hydrogen peroxide. acs.org Continuous flow microreactors have also been employed for the N-oxidation of pyridine derivatives, offering a safer and more efficient alternative to traditional batch processes. researchgate.net
The resulting pyridine N-oxides are versatile intermediates. The N-oxide group can activate the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. scripps.edu It can also be used as a directing group for metallation and subsequent electrophilic substitution. arkat-usa.org
| Transformation | Key Intermediates/Features | Significance | Reference |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd(0)/Pd(II) catalytic cycle, phosphine ligands | Forms C-N bonds, crucial for synthesizing arylamines. | wikipedia.orglibretexts.org |
| Ru(II)-Mediated C-H Activation | Ruthenacycle intermediate, directing group assistance | Enables direct functionalization of C-H bonds. | mdpi.comresearchgate.net |
| Base-Catalyzed Isomerization | Pyridyne intermediates | Allows for the synthesis of unconventional substitution patterns. | nih.govrsc.orgchemrxiv.org |
| N-Oxidation | Pyridine N-oxide | Modifies the electronic properties of the pyridine ring, enabling further functionalization. | arkat-usa.orgscripps.edu |
Iv. Advanced Spectroscopic and Structural Elucidation Studies of 3 Bromo 5 Methylpyridine Hydrochloride and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is a cornerstone for the unambiguous structural determination of organic molecules like 3-Bromo-5-methylpyridine (B130446) hydrochloride. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.
Proton (¹H) NMR spectroscopy is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. For the free base, 3-Bromo-5-methylpyridine, the aromatic protons exhibit distinct signals. Upon formation of the hydrochloride salt, the protonation of the pyridine (B92270) nitrogen atom induces a significant downfield shift for all ring protons. This is due to the increased positive charge on the nitrogen, which deshields the adjacent protons by withdrawing electron density from the aromatic ring pw.edu.pl.
In the case of 3-Bromo-5-methylpyridine, three distinct aromatic proton signals are expected. The ¹H NMR spectrum of the free base in CDCl₃ shows signals at approximately δ 8.49 (s, 1H), δ 8.36 (s, 1H), and δ 7.66 (s, 1H), with the methyl group appearing as a singlet around δ 2.34 (s, 3H). For the hydrochloride salt, these aromatic signals would be shifted further downfield. The proton attached to the nitrogen in the pyridinium ion would also be observable, typically as a broad signal.
Interactive Data Table: ¹H NMR Chemical Shifts (δ) in ppm
| Proton Identity | 3-Bromo-5-methylpyridine (Free Base) in CDCl₃ | 3-Bromo-5-methylpyridine Hydrochloride (Expected) |
| H-2 | 8.49 | > 8.5 |
| H-6 | 8.36 | > 8.4 |
| H-4 | 7.66 | > 7.7 |
| -CH₃ | 2.34 | ~2.4 |
| N-H | N/A | Broad signal, variable |
Note: The exact shifts for the hydrochloride salt can vary based on the solvent and concentration.
¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. Each non-equivalent carbon atom produces a distinct signal, offering a map of the carbon skeleton. The chemical shifts are sensitive to the electronic environment, with electron-withdrawing groups causing downfield shifts.
For this compound, five signals are expected for the aromatic carbons and one for the methyl carbon. The carbon atoms directly bonded to the electronegative bromine and nitrogen atoms (C-3 and C-2, C-6 respectively) are significantly influenced. Protonation of the nitrogen in the hydrochloride salt leads to a downfield shift of the ring carbons, particularly the α and γ carbons (C-2, C-6, and C-4), due to the deshielding effect of the positive charge.
Interactive Data Table: Expected ¹³C NMR Chemical Shift Ranges (δ) in ppm
| Carbon Identity | Typical Range for Substituted Pyridines | Effect of N-Protonation |
| C-2 | 145-155 | Downfield Shift |
| C-3 (C-Br) | 115-125 | Minor Shift |
| C-4 | 135-145 | Downfield Shift |
| C-5 (C-CH₃) | 130-140 | Minor Shift |
| C-6 | 145-155 | Downfield Shift |
| -CH₃ | 15-25 | Minor Shift |
Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of a substance without the need for identical reference standards for the analyte rssl.com. The signal intensity in ¹H NMR is directly proportional to the number of protons generating the signal, allowing for precise quantification rssl.comemerypharma.com.
For purity assessment of this compound, a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) is weighed accurately and mixed with a precisely weighed sample of the analyte. By comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, the absolute purity can be calculated using the following equation ox.ac.uk:
Purity (%) = (Iₓ / Iₛₜd) × (Nₛₜd / Nₓ) × (Mₓ / Mₛₜd) × (Wₛₜd / Wₓ) × Pₛₜd
Where:
I = Integral area
N = Number of protons for the integrated signal
M = Molar mass
W = Weight
P = Purity of the standard
x = Analyte
std = Internal Standard
Key experimental parameters, such as ensuring a sufficiently long relaxation delay (D1), are critical for accurate quantification emerypharma.comacs.org. This technique is invaluable for monitoring the progress of a synthesis reaction by quantifying the consumption of reactants and the formation of products over time.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational energy levels of molecules. It is highly effective for identifying functional groups and confirming structural features based on characteristic vibrational frequencies.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. The formation of the pyridinium salt from the pyridine base results in distinct and observable changes in the IR spectrum pw.edu.pl.
For this compound, key expected vibrational bands include:
N⁺-H Stretching: A broad band is typically observed in the 2500-3000 cm⁻¹ region, which is characteristic of the N⁺-H bond in a pyridinium salt.
Aromatic C-H Stretching: These vibrations appear just above 3000 cm⁻¹ pw.edu.pl.
Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are found in the 1400-1650 cm⁻¹ region. Upon protonation, these bands shift to higher frequencies compared to the free pyridine base, reflecting the increased bond strength and aromatic character within the pyridinium ring pw.edu.plresearchgate.net. For instance, a band around 1579 cm⁻¹ in free pyridine shifts to higher wavenumbers in the hydrochloride salt researchgate.net.
C-Br Stretching: A band corresponding to the C-Br stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.
Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light . A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule libretexts.org. For molecules with a center of symmetry, IR and Raman spectroscopy are mutually exclusive. However, for a molecule like the 3-bromo-5-methylpyridinium ion (approximating C₂ᵥ symmetry), many vibrational modes are active in both IR and Raman spectra cdnsciencepub.com.
Key features in the Raman spectrum of this compound would include:
Ring Breathing Mode: A strong, sharp band characteristic of the pyridine ring breathing vibration, typically found around 1000-1050 cm⁻¹, is a prominent feature in Raman spectra of pyridinium salts.
Aromatic C-H Stretching: Similar to FTIR, these modes are observed above 3000 cm⁻¹.
Substituent-Sensitive Modes: Vibrations involving the methyl and bromo substituents will also be present, providing further structural confirmation. The symmetric C-Br stretching vibration is often more intense in the Raman spectrum than in the IR spectrum.
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of the pyridinium ring, the specific substitution pattern, and the integrity of the functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates chemical mixtures and identifies the components at a molecular level. For pyridine derivatives, GC-MS analysis, typically using electron ionization (EI), provides critical information about the molecular ion and characteristic fragmentation.
In the analysis of the free base, 3-bromo-5-methylpyridine, the mass spectrum shows two distinct molecular ion peaks at m/z = 171.0 and 173.0. chemicalbook.com This isotopic pattern is a definitive signature of the presence of a single bromine atom, as bromine has two naturally occurring isotopes, 79Br and 81Br, in nearly a 1:1 ratio. The fragmentation of brominated aromatic compounds often involves the loss of the bromine atom or the cleavage of the pyridine ring. For instance, in related brominated pyridines, a common fragmentation pathway is the loss of the bromine atom, leading to a prominent peak corresponding to the pyridyl cation. Another significant fragmentation involves the loss of HCN, characteristic of pyridine rings, which helps in confirming the core structure.
While direct GC-MS analysis of the hydrochloride salt is less common due to its non-volatile nature, the data from its free base is fundamental for its identification in synthetic reaction mixtures and purity assessments. Derivatives, such as 3-Bromo-5-phenylpyridine, also undergo GC-MS analysis to confirm their structure. nih.gov
Table 1: GC-MS Data for 3-Bromo-5-methylpyridine
| Compound | Ionization Mode | Molecular Ion Peaks (m/z) | Significance |
|---|---|---|---|
| 3-Bromo-5-methylpyridine | Electron Ionization (EI) | 171.0, 173.0 [M]+ | Confirms the molecular weight and the presence of one bromine atom. chemicalbook.com |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. For this compound, the protonated molecule [M+H]+ is analyzed. The precise mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
HRMS is crucial for confirming the identity of newly synthesized derivatives and for verifying the successful incorporation of substituents. The high accuracy of this technique is indispensable for publications and patent applications where unambiguous structural proof is required. While experimental HRMS data for the hydrochloride is not widely published, theoretical calculations provide expected values for various adducts of the free base, which are essential for interpreting experimental results.
Table 2: Predicted High-Resolution Mass Spectrometry Data for 3-Bromo-5-methylpyridine Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]+ | 171.97563 |
| [M+Na]+ | 193.95757 |
| [M+NH4]+ | 189.00217 |
| [M+K]+ | 209.93151 |
Data sourced from PubChem predictions. uni.lu
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
The true power of SCXRD is demonstrated in the characterization of metal complexes involving pyridine-based ligands. The nitrogen atom of the pyridine ring acts as a Lewis base, readily coordinating to metal centers. Research on copper(II) complexes with isomeric ligands like 2-bromo-5-methylpyridine has shown the formation of discrete coordination compounds where the geometry around the metal center is defined by the coordination of the pyridine ligands and other counter-ions. researchgate.net These studies are critical for the field of crystal engineering, where 3-Bromo-5-methylpyridine and its derivatives can be used as building blocks to construct coordination polymers and metal-organic frameworks (MOFs) with specific structural and functional properties.
Powder X-ray Diffraction (P-XRD) is a versatile technique used to analyze polycrystalline materials. It is particularly useful for phase identification, characterization of crystalline solids, and assessing sample purity. libretexts.orgwikipedia.org Each crystalline solid has a unique P-XRD pattern, which acts as a "fingerprint."
For a salt like this compound, P-XRD is essential to confirm its formation and distinguish it from the starting materials (the free base and hydrochloric acid). The technique is also used to study polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. In pharmaceutical development, identifying and controlling polymorphism is critical. Studies on other pyridine salts have demonstrated the utility of P-XRD in characterizing new solid forms and assessing their stability. mdpi.comsemanticscholar.org For instance, the P-XRD pattern of a newly formed salt will show a unique set of diffraction peaks at different 2θ angles compared to the individual reactants, confirming the creation of a new crystalline phase. mdpi.com
Table 3: Comparison of Diffraction Techniques for Solid-State Analysis
| Technique | Sample Type | Information Obtained | Primary Application for Pyridine Derivatives |
|---|---|---|---|
| Single-Crystal X-ray Diffraction (SCXRD) | Single Crystal | Precise 3D atomic structure, bond lengths, bond angles, intermolecular interactions. | Definitive structure elucidation of new derivatives and metal complexes. |
| Powder X-ray Diffraction (P-XRD) | Polycrystalline Powder | Crystalline "fingerprint," phase identification, lattice parameters, crystallinity. libretexts.orgwikipedia.org | Confirming salt formation, identifying polymorphs, quality control. |
Electronic Absorption Spectroscopy for Electronic Structure and Complex Formation
Electronic absorption spectroscopy, primarily UV-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure.
For substituted pyridines, the UV-Vis spectrum typically shows bands corresponding to π→π* and n→π* transitions associated with the aromatic ring and the nitrogen lone pair. researchgate.netresearchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.
The formation of metal complexes with 3-Bromo-5-methylpyridine as a ligand leads to significant changes in the electronic absorption spectrum. New absorption bands, often in the visible region, may appear due to metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions within the metal center. For example, studies on ruthenium complexes with pyridine-type ligands show characteristic MLCT bands in the visible region, which are responsible for their color and photochemical properties. researchgate.net By monitoring these spectral changes, UV-Vis spectroscopy can be used to study the coordination of 3-Bromo-5-methylpyridine to metal ions, determine the stoichiometry of the resulting complexes, and calculate their formation constants.
UV-Vis Spectrophotometry for Charge Transfer Complex Characterization
Ultraviolet-Visible (UV-Vis) spectrophotometry is a powerful technique for the characterization of charge-transfer (CT) complexes. The formation of a CT complex between an electron donor and an electron acceptor molecule results in the appearance of a new, distinct absorption band in the electronic spectrum, which is typically absent in the spectra of the individual parent molecules. This new band, known as the charge-transfer band, arises from the excitation of an electron from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor.
Pyridine and its derivatives, including 3-bromo-5-methylpyridine, are known to function as n-electron donors, forming charge-transfer complexes with various electron acceptors. bio-conferences.orgrsc.org A common class of acceptors studied with pyridine bases is σ-acceptors, such as molecular iodine (I₂). mdpi.com The interaction involves the transfer of electron density from the non-bonding orbital of the nitrogen atom in the pyridine ring to a σ* anti-bonding orbital of the iodine molecule.
Spectrophotometric studies of the interaction between pyridine bases and iodine in solvents like dichloromethane show the formation of intense, broad absorption bands in the range of 250–450 nm, confirming the creation of donor-acceptor type complexes. bio-conferences.org The position (λmax) and intensity of this charge-transfer band are sensitive to the nature of the donor, the acceptor, and the polarity of the solvent.
The electronic and steric effects of substituents on the pyridine ring significantly influence the stability and spectroscopic properties of the resulting charge-transfer complexes. rsc.org For a derivative like 3-bromo-5-methylpyridine, the electron-donating methyl group and the electron-withdrawing bromo group would collectively influence the electron density on the nitrogen atom, thereby affecting its donor strength. A good correlation is often observed between the acidity constants (pKa) of pyridinium ions and the stability constants (KCT) of their charge-transfer complexes with iodine. rsc.org
The stability constant (KCT) of the complex, a measure of the strength of the donor-acceptor interaction, can be determined from the UV-Vis spectral data using methods like the Benesi-Hildebrand equation. These studies provide valuable insights into the thermodynamics of complex formation and the electronic structure of the interacting molecules.
The following table presents representative data from studies on charge-transfer complexes between various pyridine derivatives and iodine, illustrating the typical range of stability constants and absorption maxima.
| Donor Molecule | Acceptor | Solvent | λmax (nm) | Stability Constant (K) (l/mol) |
| Pyridine | Iodine | Dichloromethane | - | 0.45 bio-conferences.org |
| Collidine | Iodonium ion | Dichloromethane | - | 22 bio-conferences.org |
| Various meta- and para-substituted pyridines | Iodine | Dichloromethane | - | Varies with substituent rsc.org |
Note: The table provides representative data for pyridine-iodine complexes to illustrate the principles of CT complex characterization. Specific values for this compound were not available in the cited literature.
Vi. Advanced Research Applications of 3 Bromo 5 Methylpyridine Hydrochloride and Its Derivatives
Role in the Synthesis of Biologically Active Molecules
Researchers and industry professionals utilize 3-Bromo-5-methylpyridine (B130446) and its derivatives as essential building blocks for producing a wide array of biologically active molecules. The presence of the bromine atom provides a reactive site for various cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds, a fundamental step in elaborating the core structure into potential therapeutic or agricultural agents.
In medicinal chemistry, derivatives of 3-Bromo-5-methylpyridine serve as crucial intermediates in the synthesis of numerous pharmaceuticals. chemimpex.com The pyridine (B92270) moiety is a common feature in many approved drugs, and the specific substitution pattern of this compound allows for the precise introduction of functionalities required for targeting various biological pathways.
The pursuit of novel anti-diabetic agents has led researchers to explore various heterocyclic compounds as scaffolds for Sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors represent a significant class of drugs for type 2 diabetes, working by preventing the reabsorption of glucose in the kidneys and promoting its excretion in the urine. nih.govnih.gov
The synthesis of C-linked heterocyclic glucosides, a key structural feature of many SGLT2 inhibitors, often employs palladium-catalyzed cross-coupling reactions between a glucal boronate and a bromo heterocycle. nih.gov Research in this area has utilized precursors like 3-bromopicoline (3-bromo-2-methylpyridine), a structurally related compound, to synthesize intermediates for SGLT2 inhibitors. nih.gov This highlights the utility of brominated pyridines in creating the core structures of these anti-diabetic drugs. The general synthetic strategy underscores the potential for 3-bromo-5-methylpyridine hydrochloride to serve as a key starting material for a new generation of SGLT2 inhibitors.
Table 1: Representative SGLT2 Inhibitors and the Role of Bromo-Heterocycle Precursors
| SGLT2 Inhibitor Class | Precursor Type | Synthetic Reaction | Reference |
| Benzisothiazole-β-D-glucopyranosides | Bromoheterocycle | Palladium-catalyzed cross-coupling | nih.gov |
| Indolizine-β-D-glucopyranosides | 3-Bromopicoline derivative | Multi-step synthesis involving bromoheterocycle | nih.gov |
| Thiazolylmethylphenyl Glucosides | Bromo-aryl precursor | Multi-step synthesis | nih.gov |
Tuberculosis (TB) remains a major global health issue, and the rise of multidrug-resistant strains necessitates the discovery of new therapeutic agents. nih.gov Pyrimidine derivatives have emerged as a promising class of compounds in the search for new inhibitors of Mycobacterium tuberculosis. nih.gov
Research has demonstrated that halogenated derivatives of pyrimidine nucleosides can act as potent antitubercular agents. For instance, 3'-bromo-3'-deoxy-arabinofuranosylthymine has shown significant effectiveness against both wild-type and drug-resistant strains of M. tuberculosis. nih.gov This compound inhibited intracellular M. tuberculosis within human monocytic cell lines, demonstrating its potential. nih.gov While not directly synthesized from 3-bromo-5-methylpyridine, this research establishes the principle that brominated pyrimidine-like structures are a viable avenue for developing new anti-TB drugs. The synthesis of such molecules often involves building blocks that can be derived from versatile pyridine precursors.
Table 2: Activity of a Brominated Pyrimidine Nucleoside against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC₅₀ (µg/mL) | Reference |
| 3'-bromo-3'-deoxy-arabinofuranosylthymine | H37Ra (wild-type) | 1 | nih.gov |
| 3'-bromo-3'-deoxy-arabinofuranosylthymine | H37Rv (drug-resistant) | 1-2 | nih.gov |
Pyrimidine-based compounds have a well-established history in medicine and are known to exhibit a broad range of pharmacological activities, including anti-inflammatory effects. nih.govymerdigital.comnih.gov Several pyrimidine analogs have been successfully developed into clinically used anti-inflammatory drugs. nih.gov The mechanism of action for many of these agents involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins. ymerdigital.comnih.gov
Derivatives of 3-bromo-5-methylpyridine, such as 3-Bromo-2-hydroxy-5-methylpyridine, are identified as crucial intermediates in the synthesis of anti-inflammatory pharmaceuticals. nbinno.com The versatile reactivity of these compounds allows for their incorporation into more complex pyrimidine structures designed to modulate inflammatory pathways. ymerdigital.com Synthetic strategies often involve multicomponent reactions or cyclization of precursors to form the core pyrimidine ring, which can then be further modified. nih.gov
Table 3: Mechanisms of Pyrimidine-Based Anti-inflammatory Agents
| Mechanism of Action | Target | Effect | Reference |
| Enzyme Inhibition | Cyclooxygenase (COX-2) | Reduced prostaglandin synthesis | ymerdigital.comnih.gov |
| Pathway Modulation | NF-κB Pathway | Suppression of pro-inflammatory cytokines | ymerdigital.com |
| Antioxidant Properties | Reactive Oxygen Species (ROS) | Mitigation of oxidative stress | ymerdigital.com |
One of the most direct and well-documented applications of 3-bromo-5-methylpyridine derivatives is in the synthesis of the antihistamine drug, Rupatadine. semanticscholar.orgquickcompany.in Rupatadine is a dual antagonist of histamine H1 and platelet-activating factor (PAF) receptors, used for the management of allergic rhinitis. semanticscholar.org
The key intermediate, 3-(bromomethyl)-5-methylpyridine, is prepared from precursors like 3,5-lutidine or 5-methylnicotinic acid. semanticscholar.orgquickcompany.ingoogle.com This intermediate is then reacted with Desloratadine in an N-alkylation reaction to form Rupatadine. google.com Various patented processes describe methods to improve the yield and feasibility of this synthesis, highlighting the industrial importance of 3-(bromomethyl)-5-methylpyridine as a direct precursor to the final active pharmaceutical ingredient. quickcompany.ingoogle.comgoogle.com For example, one process involves the N-alkylation of Desloratadine with 3-bromomethyl-5-methyl pyridine using a phase transfer catalyst in a biphasic solvent system, which offers high yields and short reaction times. google.com
Table 4: Key Steps in Rupatadine Synthesis
| Step | Reactants | Product | Significance | Reference |
| 1 | 3,5-Lutidine, N-bromosuccinamide | 3-(bromomethyl)-5-methylpyridine hydrochloride | Formation of the key pyridine intermediate | google.com |
| 2 | Desloratadine, 3-(bromomethyl)-5-methylpyridine | Rupatadine | N-alkylation to form the final drug substance | google.com |
| 3 | Rupatadine, Fumaric acid | Rupatadine Fumarate | Conversion to a pharmaceutically acceptable salt | quickcompany.ingoogle.com |
Beyond pharmaceuticals, 3-bromo-5-methylpyridine and its derivatives are fundamental building blocks in the agrochemical industry. chemimpex.com They serve as essential intermediates in the formulation and synthesis of a variety of crop protection products, including pesticides, herbicides, and fungicides. chemimpex.comnbinno.com
The chemical structure of these pyridine derivatives allows for the creation of next-generation agrochemicals with improved efficacy and better environmental profiles. nbinno.com For example, 3-Bromo-2-chloro-5-methylpyridine is a versatile intermediate used to create new pesticide solutions that are vital for modern agriculture, contributing to food security and sustainable farming practices. nbinno.com The reactivity endowed by the bromine and other functional groups facilitates the synthesis of complex molecules designed to target specific pests or plant diseases effectively. chemimpex.comnbinno.com
Precursors for Pharmaceutical Compounds
Development of Ligands for Coordination Chemistry and Catalysis
Derivatives of 3-bromo-5-methylpyridine are instrumental in the synthesis of specialized ligands, which are crucial for the development of novel catalysts and coordination complexes. The pyridine nitrogen atom provides a primary coordination site, while the substitutable bromine at the 3-position allows for the construction of elaborate ligand systems, such as bidentate and polydentate ligands, which can form stable complexes with a variety of metal ions.
The creation of a carbon-metal bond is a fundamental step in synthesizing more complex molecules. The reaction of an organic halide, such as 3-bromo-5-methylpyridine, with a zero-oxidation state metal is a common and effective method for preparing organometallic reagents. youtube.commt.com This process, often referred to as an oxidative insertion, involves the metal inserting into the carbon-halogen bond, resulting in a compound where the carbon atom acts as a nucleophile. youtube.comlibretexts.org
Key organometallic reagents derived from bromo-pyridines include:
Organolithium Reagents: Formed by reacting the bromo-pyridine with lithium metal. These are highly reactive nucleophiles used in a wide range of carbon-carbon bond-forming reactions. libretexts.org
Grignard Reagents: Synthesized by reacting the bromo-pyridine with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org The resulting organomagnesium halides are among the most widely used reagents in organic synthesis. libretexts.orgoakwoodchemical.com
These organometallic intermediates are rarely isolated and are typically used in situ for subsequent reactions, such as cross-coupling, to build more complex molecular frameworks. libretexts.org
Ligands derived from 3-bromo-5-methylpyridine are central to the design of sophisticated catalytic systems. The electronic and steric properties of the pyridine ligand can be fine-tuned by replacing the bromine atom, which in turn influences the stability, activity, and selectivity of the resulting metal complex catalyst.
Palladium-catalyzed cross-coupling reactions are a prime example where these derivatives are employed. The bromine atom on the pyridine ring serves as an excellent leaving group in reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are foundational for creating new carbon-carbon and carbon-heteroatom bonds.
Research has demonstrated the synthesis of various metal complexes using pyridine-based ligands for catalytic applications. For instance, copper, cobalt, nickel, and manganese complexes bearing substituted pyridine ligands have been synthesized and shown to exhibit good catalytic activity in reactions such as the Henry reaction. ias.ac.in Similarly, palladium(II) complexes with a range of substituted pyridine ligands have been studied for their catalytic effectiveness in Suzuki–Miyaura and Heck cross-coupling reactions, with the electronic properties of the ligand influencing the catalytic yield. acs.org
Bipyridines (bpy) are one of the most widely used classes of chelating ligands in coordination chemistry, forming stable complexes with a vast array of metal ions. nih.gov Bromopyridines, including derivatives of 3-bromo-5-methylpyridine, are key precursors for synthesizing both symmetrical and unsymmetrical bipyridines through transition-metal-catalyzed coupling reactions. preprints.org
Common synthetic strategies include:
Stille Coupling: This reaction couples an organotin compound with an organic halide. For example, 5-bromo-2,2'-bipyridine can be prepared from 2,5-dibromopyridine and 2-trimethylstannylpyridine. researchgate.net
Suzuki-Miyaura Coupling: This involves the reaction of an aryl or vinyl halide with an organoboron compound. mdpi.commdpi.com It is a versatile method for creating biaryl structures, including bipyridines, from bromopyridine precursors. mdpi.commdpi.com
Reductive Homocoupling: Symmetrical bipyridines can be formed by the coupling of two molecules of a bromopyridine in the presence of a palladium catalyst and a reducing agent. preprints.orgmdpi.com For instance, 5,5'-dibromo-2,2'-bipyridine has been obtained via the reductive symmetric coupling of 2,5-dibromopyridine. researchgate.net
The table below summarizes key findings from studies on the synthesis of brominated bipyridine derivatives, which are valuable intermediates for creating more complex ligands.
| Target Compound | Precursors | Coupling Method | Catalyst/Reagents | Yield |
|---|---|---|---|---|
| 5-Bromo-2,2'-bipyridine | 2,5-Dibromopyridine, 2-Trimethylstannylpyridine | Stille Coupling | Pd(PPh₃)₄ | 70-90% researchgate.net |
| 5,5'-Dibromo-2,2'-bipyridine | 2,5-Dibromopyridine | Reductive Symmetric Coupling | Hexa-n-butyldistannane | 70-90% researchgate.net |
| Novel Pyridine Derivatives | 5-Bromo-2-methylpyridin-3-amine, Arylboronic acids | Suzuki Cross-Coupling | Pd(PPh₃)₄, K₃PO₄ | Moderate to good mdpi.com |
These bipyridine ligands are subsequently used to create metal complexes with applications ranging from catalysis to materials science and medicinal chemistry. nih.gov
Materials Science Applications
The versatility of 3-bromo-5-methylpyridine and its derivatives extends to materials science, where they serve as essential building blocks for creating functional polymers and colorants. chemimpex.comnbinno.com The ability to introduce various functionalities via the reactive bromine site allows for the tailoring of material properties for specific applications.
Pyridine-containing polymers are a class of materials with promising applications due to the unique properties conferred by the pyridine moiety, such as thermal stability, fluorescence, and biological activity. mdpi.comresearchgate.netdntb.gov.ua Derivatives of 3-bromo-5-methylpyridine can be incorporated into polymer backbones or as pendant groups to create functional materials.
The coordinative ability of the pyridine nitrogen allows for the creation of metallopolymers and coordination polymers. For example, bipyridine ligands derived from bromopyridines can be used as linkers to construct metal-organic frameworks (MOFs). While the innate basicity of the pyridine motif can sometimes interfere with transition metal-catalyzed polymerizations, careful monomer design allows for the successful synthesis of polymers like polypyridinonorbornenes via ring-opening metathesis polymerization (ROMP). researchgate.net
Furthermore, pyridine-based polymers have been synthesized for various applications:
Fluorescent Polymers: Pyridine moieties can enhance the fluorescent properties of polymers, making them suitable for use in organic light-emitting diodes (OLEDs) and sensors. mdpi.com
Catalyst Supports: Poly(vinyl pyridine) has been used as a recyclable support for reagents and catalysts in organic reactions. researchgate.net
Functional Copolymers: Pyridine units can be grafted onto other polymer chains, such as polystyrene, to introduce specific functionalities like antimicrobial properties. mdpi.com
Pyridine and its derivatives are integral components in the synthesis of various dyes and pigments. patsnap.com The pyridine ring can act as a core structure in chromophores, and substituents on the ring can modulate the color and properties of the dye. Six-membered nitrogen-containing heterocyclic compounds are a known class of structures used in the synthesis of textile dyes. ekb.eg
Derivatives of 3-bromo-5-methylpyridine can serve as intermediates in the production of dyes. patsnap.com For example, aminopyridine derivatives, which can be synthesized from their bromo counterparts, are used to create azo dyes. Diazotization of 5-aminopyrazoles and subsequent coupling with pyridone couplers is a known method for producing yellow dyestuffs. ekb.eg The alternation of electron-poor pyridine rings with electron-rich units like ethylenedioxythiophene has been shown to create novel chromophores with enhanced photoluminescence properties, demonstrating the role of pyridine derivatives in developing advanced optical materials. rsc.org
Formation and Characterization of Charge Transfer Complexes
Extensive research has been conducted on the formation of charge transfer complexes across various chemical families due to their interesting electronic and optical properties. These complexes are crucial in fields such as organic electronics and materials science. However, based on the available scientific literature, there is no specific information regarding the formation and characterization of charge transfer complexes involving this compound.
Investigation of Electron Donor-Acceptor Interactions
The study of electron donor-acceptor interactions is fundamental to understanding the formation of charge transfer complexes. While the pyridine ring, a core component of this compound, is known to participate in such interactions, specific investigations into the electron donor-acceptor properties of this compound and its derivatives in the context of charge transfer complexes have not been reported in the available research. Therefore, detailed research findings and data tables on this specific topic are not available.
Vii. Analytical Method Development for 3 Bromo 5 Methylpyridine Hydrochloride in Complex Matrices
Chromatographic Methodologies for Purity and Quantitative Analysis
Chromatographic techniques are indispensable for separating and quantifying 3-Bromo-5-methylpyridine (B130446) hydrochloride and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes, each offering distinct advantages for purity and quantitative assessment.
A reverse-phase HPLC (RP-HPLC) method with UV detection is a suitable approach for the quantitative determination of 3-Bromo-5-methylpyridine hydrochloride. researchgate.netiosrjournals.org The development of such a method focuses on achieving optimal separation of the main compound from any potential impurities with good peak shape and resolution. helixchrom.com
The chromatographic separation can be achieved on a C18 stationary phase, which is common for the analysis of pyridine (B92270) derivatives. researchgate.netnih.gov The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. nih.gov For mass spectrometry compatibility, a volatile acid like formic acid is often added to the mobile phase to ensure good peak shape for basic compounds like pyridines. helixchrom.com An isocratic elution is often sufficient for resolving the main component from its impurities within a reasonable run time. helixchrom.com
Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. iosrjournals.org The validation process confirms that the analytical procedure is suitable for its intended purpose.
Table 1: HPLC Method Parameters and Validation Summary
| Parameter | Condition / Result |
|---|---|
| Chromatographic Conditions | |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Validation Parameters | |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
This table presents hypothetical data based on typical HPLC method development for similar pyridine compounds.
Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, is a powerful tool for assessing the purity of 3-Bromo-5-methylpyridine. cdc.govosha.gov This technique is well-suited for analyzing volatile and semi-volatile organic impurities that may be present from the synthesis process. Since the hydrochloride salt is non-volatile, the analysis is typically performed on the free base form of the compound after neutralization and extraction.
For analysis, a capillary column with a non-polar or medium-polarity stationary phase is often used. The temperature program is optimized to ensure the separation of the main component from starting materials, by-products, and residual solvents. researchgate.net GC-MS analysis provides definitive identification of impurities by comparing their mass spectra with reference libraries. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) results in distinctive M and M+2 peaks, aiding in the identification of bromine-containing compounds. chemicalbook.com For 3-Bromo-5-methylpyridine, mass spectrometry shows characteristic molecular ion peaks at m/z = 171.0 and 173.0. chemicalbook.com
Table 2: Potential Impurities and GC-MS Identification Data
| Compound | Potential Source | Expected Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|---|
| Pyridine | Residual Solvent | 3.5 | 79, 52 |
| 3,5-Lutidine | Starting Material | 6.8 | 107, 92 |
| 3,5-Dibromopyridine | Starting Material | 10.2 | 235, 237, 239, 156, 158 |
| 3-Bromo-5-methylpyridine | Analyte | 8.5 | 171, 173, 92 |
This table contains hypothetical retention times and known mass fragments for potential related substances.
Spectroscopic Analytical Techniques for Trace Analysis
Spectroscopic methods are employed for the analysis of constituents that are not readily detectable by chromatography, such as trace metals. These impurities can originate from catalysts or manufacturing equipment.
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive and robust technique for identifying and quantifying trace metallic impurities in pharmaceutical products. spectroscopyonline.comresearchgate.net Regulatory agencies mandate the monitoring and control of such elemental impurities to ensure patient safety. americanpharmaceuticalreview.comresearchgate.net The method involves introducing a sample, typically after acid digestion, into a high-temperature argon plasma (~10,000 K). americanpharmaceuticalreview.com The intense heat causes atoms of the elements to become excited and emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. spectroscopyonline.com
The development of an ICP-OES method for this compound would involve optimizing the sample preparation procedure, typically microwave-assisted acid digestion with nitric acid, to ensure complete dissolution and to avoid loss of volatile elements. researchgate.net The method would then be validated for specificity, linearity, precision, and accuracy for a panel of elements commonly used as catalysts in synthetic organic chemistry. americanpharmaceuticalreview.comresearchgate.net
Table 3: Target Metallic Constituents and ICP-OES Parameters
| Element | Potential Source | Emission Wavelength (nm) | Limit of Quantitation (µg/g) |
|---|---|---|---|
| Palladium (Pd) | Catalyst | 340.458 | 0.5 |
| Nickel (Ni) | Catalyst / Reactor | 231.604 | 1.0 |
| Zinc (Zn) | Reagent / Catalyst | 213.857 | 0.5 |
| Iron (Fe) | Reactor / Reagent | 259.940 | 2.0 |
| Copper (Cu) | Catalyst / Reactor | 324.754 | 1.0 |
| Platinum (Pt) | Catalyst | 265.945 | 1.0 |
This table presents common elements and their primary emission lines used in ICP-OES analysis, with hypothetical quantitation limits.
Viii. Future Research Directions and Emerging Trends for 3 Bromo 5 Methylpyridine Hydrochloride
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of pyridine (B92270) derivatives is increasingly moving towards more sustainable and efficient methods, with flow chemistry at the forefront of this evolution. Future research will likely focus on adapting and optimizing the synthesis of 3-bromo-5-methylpyridine (B130446) hydrochloride using continuous flow reactors. This approach offers significant advantages over traditional batch processing, including superior control over reaction parameters such as temperature and pressure, which is enabled by the high surface-area-to-volume ratio in microreactors.
A key trend is the in situ generation and immediate consumption of hazardous or unstable reagents, which dramatically improves process safety. For instance, methods developed for the amination of pyridines in continuous flow demonstrate how highly unstable intermediates can be safely prepared and used, a principle directly applicable to the synthesis or functionalization of 3-bromo-5-methylpyridine hydrochloride. researchgate.netvapourtec.com This methodology not only enhances safety but also can lead to higher yields and purity by minimizing the decomposition of sensitive compounds. researchgate.net The integration of flow chemistry is expected to reduce waste, minimize solvent use, and shorten reaction times, aligning with the principles of green chemistry. researchgate.netchemicalbook.com
| Parameter | Traditional Batch Synthesis | Future Flow Chemistry Synthesis |
|---|---|---|
| Heat Transfer | Limited by vessel size; potential for localized hot spots. | Excellent and rapid due to high surface-area-to-volume ratio. chemicalbook.com |
| Safety | Accumulation of large quantities of hazardous reagents or intermediates. | Small reaction volumes; enables in situ generation and consumption of unstable species. researchgate.netvapourtec.comresearchgate.net |
| Reaction Control | Difficult to precisely control temperature and mixing. | Precise, automated control over residence time, temperature, and stoichiometry. |
| Scalability | Challenging; often requires re-optimization of conditions. | Simpler scale-up by running the system for longer durations ("scaling out"). |
| Efficiency & Waste | Often generates significant solvent and reagent waste. | Reduced waste streams and potential for solvent-free reactions. chemicalbook.com |
Application in Supramolecular Chemistry and Advanced Materials
The structural features of 3-bromo-5-methylpyridine make it a promising candidate for the design of novel supramolecular assemblies and advanced materials. The lone pair of electrons on the pyridine nitrogen atom allows it to act as a potent monodentate ligand for coordination to metal centers. This capability is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov
Research has shown that structurally similar 3,5-disubstituted pyridines can form one-dimensional coordination polymers with metal halides, such as copper(II) bromide. nih.gov It is anticipated that 3-bromo-5-methylpyridine will be explored as a ligand to create similar structures. In these assemblies, the bromo and methyl substituents can play crucial roles in directing the final architecture through steric hindrance and weak intermolecular interactions, influencing properties like luminescence and catalytic activity. nih.govnih.gov Future work will likely involve using this compound, or its derivatives, as building blocks for multidimensional MOFs with applications in gas storage, separation, and heterogeneous catalysis. nih.gov
| Functional Group | Role in Supramolecular Chemistry | Potential Impact on Material Properties |
|---|---|---|
| Pyridine Nitrogen | Primary coordination site (Lewis base) for metal ions. nih.gov | Forms the primary nodes of coordination polymers and MOFs. mdpi.comnih.gov |
| Bromine Atom | Can participate in halogen bonding; modifies electronic properties of the ring. | Influences crystal packing and can tune photophysical properties. |
| Methyl Group | Provides steric bulk; can engage in weak C-H···π or C-H···X interactions. | Controls inter-chain/layer spacing and modulates pore size in MOFs. nih.gov |
| Aromatic Ring | Participates in π-π stacking interactions with other aromatic linkers. | Enhances structural stability and can create pathways for charge transport. |
Structure-Activity Relationship (SAR) Studies for Novel Biological Targets
In medicinal chemistry, this compound is a valuable scaffold for the development of new therapeutic agents. The relationship between a molecule's chemical structure and its biological activity is a cornerstone of drug discovery. researchgate.netwikipedia.orgresearchgate.net Future research will extensively utilize this compound in structure-activity relationship (SAR) studies to identify and optimize ligands for novel biological targets.
The bromine atom at the 3-position is a particularly strategic feature, serving as a versatile chemical handle for diversification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. wikipedia.orglibretexts.orgnih.gov These reactions allow for the systematic replacement of the bromine atom with a wide array of chemical fragments, enabling chemists to create large libraries of analogues. By testing these analogues against biological targets, researchers can decipher the specific structural requirements for potency, selectivity, and desirable pharmacokinetic properties. The methyl group at the 5-position provides a constant steric and electronic influence, allowing for a focused investigation of the effects of modifications at the 3-position.
| Compound | Modification at 3-Position (R) | Hypothetical Target Activity (IC₅₀) | SAR Interpretation |
|---|---|---|---|
| Parent | -Br | > 10 µM | Starting point for derivatization. |
| Analogue 1 | -Phenyl | 1.5 µM | Aromatic group introduces favorable π-π or hydrophobic interactions. |
| Analogue 2 | -4-Fluorophenyl | 0.8 µM | Electron-withdrawing group improves activity; potential H-bond acceptor. |
| Analogue 3 | -Morpholine | 0.5 µM | H-bond acceptor and improved solubility lead to enhanced potency. |
| Analogue 4 | -Thiophene | 2.2 µM | Bioisosteric replacement for phenyl is tolerated but less potent. |
Advanced Mechanistic Studies using Operando Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. A significant emerging trend is the use of operando spectroscopic techniques, which allow researchers to monitor reactions in real-time under actual process conditions. Future studies on this compound will likely employ these advanced methods to investigate the mechanisms of its synthesis and subsequent functionalization reactions.
For example, operando X-ray Absorption Spectroscopy (XAS) has been successfully used to study the catalytic cycle of Suzuki-Miyaura cross-coupling reactions, providing insights into the active state of the palladium catalyst. nih.govresearchgate.net Applying such techniques to the coupling reactions of 3-bromo-5-methylpyridine could reveal crucial information about catalyst activation, oxidative addition, and reductive elimination steps, helping to identify catalyst deactivation pathways and improve reaction efficiency. libretexts.org Other in situ monitoring techniques, such as Raman or infrared spectroscopy and fluorescence analysis, can also provide real-time data on reactant consumption and product formation. nih.gov This detailed mechanistic knowledge will enable the rational design of more robust, efficient, and selective catalytic systems for the derivatization of this important heterocyclic building block.
| Operando Technique | Information Gained | Potential for Process Optimization |
|---|---|---|
| X-ray Absorption Spectroscopy (XAS) | Real-time oxidation state and coordination environment of the Palladium catalyst. nih.govresearchgate.net | Optimizing ligand choice and reaction conditions to maintain catalyst activity. |
| FT-IR/Raman Spectroscopy | Concentration profiles of reactants, intermediates, and products over time. | Determining reaction kinetics and identifying rate-limiting steps. |
| Nuclear Magnetic Resonance (NMR) | Structural information on transient intermediates in the catalytic cycle. | Elucidating reaction pathways and identifying potential side reactions. |
| UV-Vis/Fluorescence Spectroscopy | Monitoring changes in chromophoric species; useful for photoredox catalysis. nih.govacs.org | Optimizing light intensity and catalyst loading in photocatalytic C-N couplings. princeton.edu |
Q & A
Q. What are the key steps in synthesizing 3-Bromo-5-methylpyridine hydrochloride?
The synthesis involves three stages:
- Step 1 : Condensation of diethyl malonate with sodium to form a salt, followed by reaction with 3-nitro-5-chloropyridine in toluene under acidic decarboxylation to yield 3-nitro-5-methylpyridine.
- Step 2 : Hydrogenation of 3-nitro-5-methylpyridine using Pd/C in methanol to produce 3-amino-5-methylpyridine.
- Step 3 : Bromination via diazotization: The amine is treated with acid, cooled to -10–0°C, and reacted with liquid bromine and sodium nitrite. The final product is extracted under alkaline conditions . Key Parameters : Molar ratios (5:1.1:1 for diethyl malonate, alkali metal, and 3-nitro-5-chloropyridine), Pd/C catalyst loading, and strict temperature control during bromination.
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR Spectroscopy : and -NMR to confirm bromine and methyl group positions on the pyridine ring.
- HPLC : Purity validation (>95.0% as per commercial batches) using high-performance liquid chromatography with UV detection .
- Mass Spectrometry (MS) : To verify molecular weight (172.02 g/mol for the base compound) and fragmentation patterns .
Q. How is the purity of this compound assessed in commercial batches?
Suppliers typically use HPLC with UV detection (e.g., >95.0% purity for product number 04594-52) and GC for volatile impurities. Researchers should cross-validate purity using elemental analysis and melting point determination .
Advanced Research Questions
Q. How can researchers optimize the bromination step to minimize side products?
- Temperature Control : Maintain -10–0°C during bromine addition to suppress undesired electrophilic substitutions.
- Stoichiometry : Use excess sodium nitrite (1.2–1.5 equivalents) to ensure complete diazotization of the amine intermediate.
- Catalyst Screening : Explore alternatives to Pd/C (e.g., CuBr) for improved regioselectivity . Data-Driven Approach : Monitor reaction progress via TLC or in-situ FTIR to detect intermediates and adjust conditions dynamically.
Q. What strategies resolve contradictions in spectral data during characterization?
- Contradiction Example : Discrepancies in -NMR chemical shifts due to residual solvents or hygroscopicity.
- Solution : Dry the compound thoroughly under vacuum, use deuterated DMSO for NMR, and compare with literature data for 3-Bromo-5-methylpyridine derivatives (e.g., 2-amino-5-bromo-3-methylpyridine, which shares structural similarities) .
Q. How can researchers design derivatives of this compound for pharmaceutical applications?
- Functionalization Pathways :
- Nucleophilic Aromatic Substitution : Replace bromine with amines, alkoxides, or thiols under basic conditions.
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups .
Q. What are the challenges in scaling up the synthesis of this compound?
- Batch Consistency : Variations in Pd/C catalyst activity may affect hydrogenation efficiency. Use catalyst recycling or fixed-bed reactors.
- Waste Management : Neutralize acidic byproducts (e.g., HNO from diazotization) with bicarbonate before disposal.
- Process Safety : Implement controlled bromine addition via automated dosing to avoid exothermic reactions .
Methodological Considerations
Q. How to troubleshoot low yields in the decarboxylation step (Step 1)?
- Root Cause : Incomplete decarboxylation due to insufficient acidity or temperature.
- Optimization : Increase HCl concentration (e.g., 6M HCl) and reflux time. Monitor CO evolution via gas trapping .
Q. What analytical techniques differentiate this compound from positional isomers (e.g., 2-Bromo-5-methylpyridine)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
